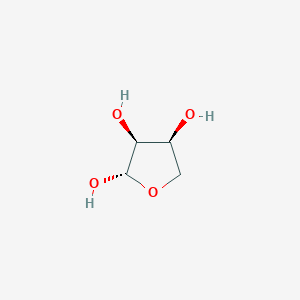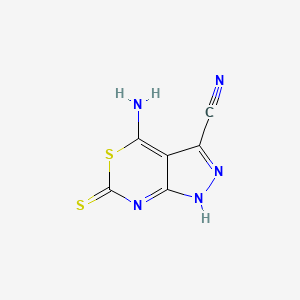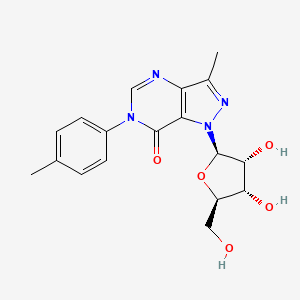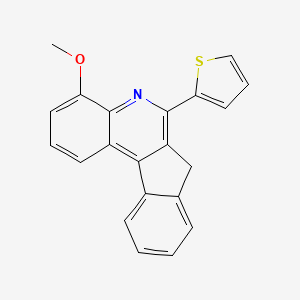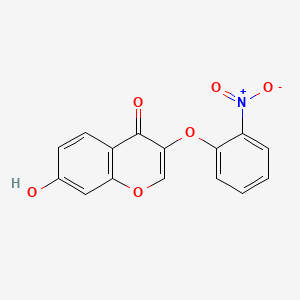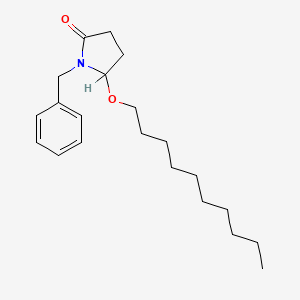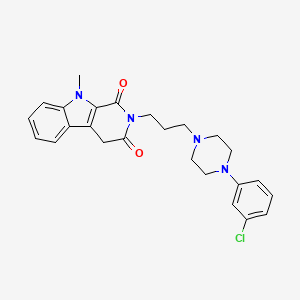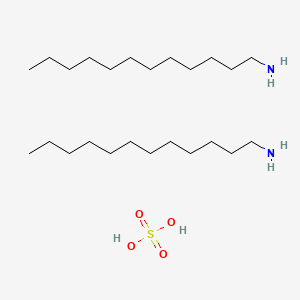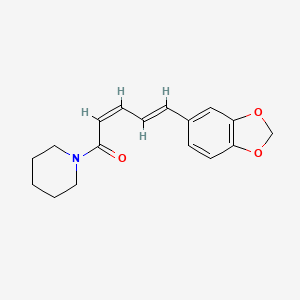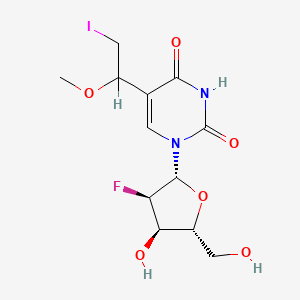
1-Butyl-2-aminofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-aminofluorene is an organic compound with the molecular formula C17H19N . It is a derivative of fluorene, where an amino group is attached to the second carbon atom and a butyl group is attached to the first carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2-aminofluorene can be synthesized through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with butyl halides. The reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, or nickel .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-Butyl-2-aminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and hydrogenation catalysts like palladium are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, such as nitrofluorenes, hydroxylfluorenes, and alkylated fluorenes .
科学的研究の応用
1-Butyl-2-aminofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its interactions with DNA and its potential mutagenic effects.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-butyl-2-aminofluorene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound is metabolized by enzymes such as prostaglandin H synthase, which activates it to form reactive intermediates that bind to DNA .
類似化合物との比較
2-Aminofluorene: Lacks the butyl group, making it less hydrophobic and potentially less reactive.
2-Acetylaminofluorene: Contains an acetyl group instead of a butyl group, which affects its reactivity and biological activity.
Uniqueness: 1-Butyl-2-aminofluorene is unique due to its butyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other aminofluorene derivatives and contributes to its specific chemical and biological properties .
特性
CAS番号 |
389104-58-9 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC名 |
1-butyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-2-3-7-15-16-11-12-6-4-5-8-13(12)14(16)9-10-17(15)18/h4-6,8-10H,2-3,7,11,18H2,1H3 |
InChIキー |
RSBXQHUCWYJFCC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC2=C1CC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


